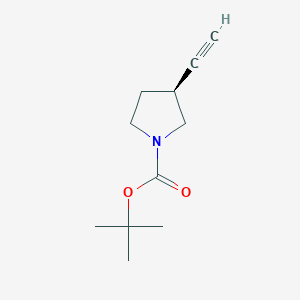
Hydroxy(4-methylphenyl)phenylacetic acid methyl ester
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For instance, 4-Hydroxyphenylacetic acid is obtained by reducing 4-hydroxymandelic acid with elemental phosphorus and iodine . Another related compound, Methyl phenylacetate, is prepared by treating methyl phenylacetate with p-acetamidobenzenesulfonyl azide in the presence of base .Applications De Recherche Scientifique
Chemical Modification and Polymer Applications
Chemical modification of biopolymers like xylan has shown the potential for creating ethers and esters with specific properties, highlighting the relevance of ester functionalities in designing biocompatible materials. Xylan esters, for example, have been synthesized for various applications, including drug delivery, due to their ability to form nanoparticles and their antimicrobial properties. This suggests the potential utility of hydroxy(4-methylphenyl)phenylacetic acid methyl ester in similar biomedical applications, where its ester group could play a critical role in the development of novel drug delivery systems or antimicrobial agents (Petzold-Welcke et al., 2014).
Antioxidant Properties and Structural Activity Relationships
The structure-activity relationship (SAR) studies of hydroxycinnamic acids (HCAs), which share a phenolic core structure with hydroxy(4-methylphenyl)phenylacetic acid methyl ester, have highlighted the critical role of unsaturated bonds and hydroxyl groups in conferring antioxidant activity. Such insights suggest that modifications in the aromatic ring or the esterification of carboxylic groups could significantly impact the antioxidant potential of related compounds. The potential of hydroxy(4-methylphenyl)phenylacetic acid methyl ester to serve as a lead compound for antioxidant applications could thus be inferred, pending further investigation into its specific SARs (Razzaghi-Asl et al., 2013).
Biotechnological and Environmental Applications
Lactic acid production from biomass is an example of utilizing organic compounds for sustainable chemical production. Derivatives of lactic acid, another hydroxycarboxylic acid, have been explored for the synthesis of biodegradable polymers and other chemicals, highlighting the broader relevance of carboxylic acid esters in green chemistry and biotechnology. This aligns with the potential applications of hydroxy(4-methylphenyl)phenylacetic acid methyl ester in similar contexts, where its chemical structure could be leveraged for the synthesis of environmentally friendly materials or chemicals (Gao et al., 2011).
Mécanisme D'action
Target of Action
This compound is a benzene derivative, and benzene compounds are known to interact with a variety of biological targets, including enzymes and receptors
Mode of Action
It’s known that benzylic compounds can undergo reactions such as free radical bromination and nucleophilic substitution . These reactions could potentially alter the function of the compound’s targets, leading to changes in cellular processes .
Biochemical Pathways
Given its structural similarity to other benzene derivatives, it may influence pathways related to these compounds
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The effects would depend on the specific targets and pathways affected by the compound
Action Environment
The action, efficacy, and stability of Methyl 2-hydroxy-2-phenyl-2-(p-tolyl)acetate can be influenced by various environmental factors . These may include the pH of the environment, the presence of other compounds, temperature, and more
Propriétés
IUPAC Name |
methyl 2-hydroxy-2-(4-methylphenyl)-2-phenylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-12-8-10-14(11-9-12)16(18,15(17)19-2)13-6-4-3-5-7-13/h3-11,18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVNPXGXPIHQTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



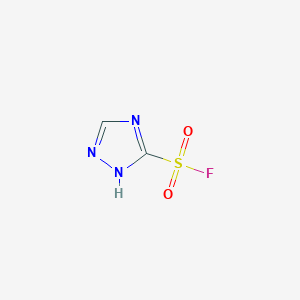
![Hafnium,dichlorobis[(1,2,3,4,5-h)-1-ethyl-2,4-cyclopentadien-1-yl]-](/img/structure/B3154695.png)
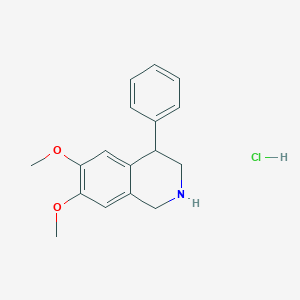



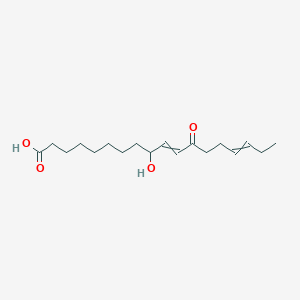
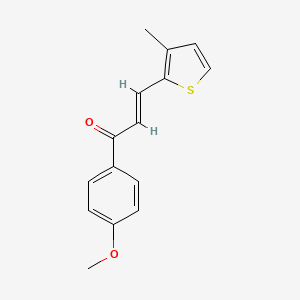

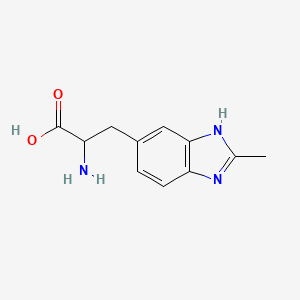


![3-Azabicyclo[4.1.0]heptan-4-one](/img/structure/B3154792.png)
